![molecular formula C6H6N4 B1293940 2H-Benzo[d][1,2,3]triazol-5-amine CAS No. 3325-11-9](/img/structure/B1293940.png)
2H-Benzo[d][1,2,3]triazol-5-amine
Overview
Description
2H-Benzo[d][1,2,3]triazol-5-amine is an acylation agent that reacts with nucleophilic groups such as amines and alcohols . It has been used in the synthesis of piperazine and quinoline derivatives . This compound is a proton donor and a bifunctional molecule with nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of 2H-Benzo[d][1,2,3]triazol-5-amine consists of a five-membered ring containing three consecutive nitrogen atoms . It is chemically stable in acidic conditions .Chemical Reactions Analysis
2H-Benzo[d][1,2,3]triazol-5-amine reacts with nucleophilic groups such as amines and alcohols . It has been used in the synthesis of piperazine and quinoline derivatives .Physical And Chemical Properties Analysis
The chemical formula of 2H-Benzo[d][1,2,3]triazol-5-amine is C6H6N4 . Its molecular weight is 134.14 g/mol . It has a flash point of 157 °C .Scientific Research Applications
Synthetic Heterocyclic Chemistry
Benzotriazole, the core structure of 5-Aminobenzotriazole, is a premium synthetic auxiliary extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . It has been used to synthesize various heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
Medicinal Chemistry
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have proved their potency to treat various kinds of conditions such as cancers, microbial infections, psychotropic disorders, and many more .
Corrosion Inhibitors
Benzotriazole derivatives have found profound applications as corrosion inhibitors . They are used to protect metals from corrosion, especially in acidic environments.
UV Filters
Benzotriazole derivatives are used as UV filters . They absorb ultraviolet light, protecting materials from the harmful effects of UV radiation.
Solar and Photovoltaic Cells
Benzotriazole derivatives are used in the manufacture of solar and photovoltaic cells . They contribute to the efficiency and stability of these cells.
Synthetic Utility
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties make 5-Aminobenzotriazole a versatile compound in synthetic chemistry.
Stabilization of α-Negative Charges and Radicals
Benzotriazole derivatives are known for their ability to stabilize α-negative charges and radicals . This property is beneficial in various chemical reactions and syntheses.
Replacement for Halogenated Synthons
Benzotriazole derivatives, including 5-Aminobenzotriazole, have been used to replace various halogenated synthons, with benefits in terms of increased stability and reduced toxicity .
Mechanism of Action
Target of Action
The primary target of 5-Aminobenzotriazole is the cytochrome P450 (P450) family of enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .
Mode of Action
5-Aminobenzotriazole acts as a non-selective, mechanism-based inhibitor of both human and non-human P450 enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the metabolism of substances that are normally processed by these enzymes .
Biochemical Pathways
5-Aminobenzotriazole affects the biochemical pathways associated with the metabolism of new chemical entities . By inhibiting the activity of P450 enzymes, it can alter the contributions of P450 versus non-P450 pathways to the metabolism of these entities .
Pharmacokinetics
The pharmacokinetics of 5-Aminobenzotriazole involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of 5-Aminobenzotriazole, influencing how much of the compound reaches its target enzymes and how long it remains active in the body .
Result of Action
The inhibition of P450 enzymes by 5-Aminobenzotriazole can result in significant changes at the molecular and cellular levels . These changes can affect the metabolism of various substances, potentially leading to alterations in their pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Aminobenzotriazole . For example, the presence of 5-Aminobenzotriazole in water supplies has attracted the attention of many environmental researchers . The impact of these environmental factors on the action of 5-Aminobenzotriazole is an important area of ongoing research .
Safety and Hazards
properties
IUPAC Name |
2H-benzotriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHICWNEBCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062978 | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzo[d][1,2,3]triazol-5-amine | |
CAS RN |
3325-11-9 | |
Record name | 1H-Benzotriazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003325119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-6-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-benzo[d][1,2,3]triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Aminobenzotriazole readily undergoes reactions with various electrophiles. It can participate in Michael additions with dimethyl acetylenedicarboxylate (DMAD) yielding both Z and E isomers. [, ] This reactivity stems from the nucleophilic nature of the amino group. Furthermore, it undergoes condensation reactions with dimedone and aromatic aldehydes in the presence of acidic catalysts. []
A: 5-Aminobenzotriazole serves as a versatile precursor for a wide range of heterocycles. For instance, reacting it with DMAD can yield (benzotriazol-5-yl)-2-pyridones, triazolo-9,10-dihydrobenzo[b]azepines, and triazolo-2-oxindoles, depending on the reaction conditions. [, ] Furthermore, it can be used to synthesize triazolo[4,5-f]quinolines through reactions with β-keto esters and diethyl ethoxymethylenemalonate. [] Condensation reactions with dimedone and aromatic aldehydes lead to the formation of tetrahydrotriazoloacridines. []
A: The derivatives of 5-Aminobenzotriazole, specifically the triazolo[4,5-f]quinolines, have shown potential pharmacological interest. [] While specific details on their biological activity are not elaborated upon in the provided research, this highlights the potential of these compounds for medicinal chemistry applications.
A: One challenge is the potential for side reactions due to the dual reactivity of 5-Aminobenzotriazole. [] Selective protection of the triazole nitrogen is often required to control the reaction pathway and obtain desired products. Further research focusing on optimizing reaction conditions and exploring alternative synthetic routes could address this challenge and enhance the accessibility of diverse 5-Aminobenzotriazole derivatives.
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